molecular formula C15H10ClNO2 B8763637 7-Benzoyl-5-chloroindolin-2-one CAS No. 61085-27-6

7-Benzoyl-5-chloroindolin-2-one

Cat. No. B8763637
Key on ui cas rn: 61085-27-6
M. Wt: 271.70 g/mol
InChI Key: NPHJDKGTHGICQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045576

Procedure details

A mixture of 162.5 g. (1.08 mole) of benzoyl chloride and 260 g. of aluminum chloride (1.80 mole) heated to 200° C. with stirring was treated with 65 g. (.360 mole) of recrystallized 5-chloroindolin-2-one. This mixture was stirred 15 min. and poured over ice. The resulting precipitate was triturated with boiling water and then chloroform. The chloroform solution was washed with 5% sodium bicarbonate, water, dried over sodium sulfate, and stripped to yield approximately 55 g. of a glossy solid. This material was then triturated with hot methanol and the methanol evaporated under vacuum to yield approximately 20 g. of a solid yellow material. Extraction of a benzene solution of this material removed any starting 5-chloroindoline-2-one present and after washing with water and drying the benzene yielded on evaporation 3 g. of a blue-gray material. Trituration of this material with room temperature methanol gave a residue which on recrystallization from methanol yielded 2.5 g. of a tan solid identified as product, m.p. 186°-187° C.
Quantity
1.08 mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][C:19](=[O:24])[CH2:18]2>CO>[C:1]([C:22]1[CH:23]=[C:15]([Cl:14])[CH:16]=[C:17]2[C:21]=1[NH:20][C:19](=[O:24])[CH2:18]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.08 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
1.8 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CC(NC2=CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 162.5 g
ADDITION
Type
ADDITION
Details
was treated with 65 g
STIRRING
Type
STIRRING
Details
This mixture was stirred 15 min.
Duration
15 min
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was triturated with boiling water
WASH
Type
WASH
Details
The chloroform solution was washed with 5% sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to yield approximately 55 g
CUSTOM
Type
CUSTOM
Details
This material was then triturated with hot methanol
CUSTOM
Type
CUSTOM
Details
the methanol evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield approximately 20 g
EXTRACTION
Type
EXTRACTION
Details
Extraction of a benzene solution of this material
CUSTOM
Type
CUSTOM
Details
removed any starting 5-chloroindoline-2-one present
WASH
Type
WASH
Details
after washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the benzene
CUSTOM
Type
CUSTOM
Details
yielded on evaporation 3 g
CUSTOM
Type
CUSTOM
Details
on recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
yielded 2.5 g

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=C2CC(NC12)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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